
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of two methoxyphenyl groups attached to a central ethanone structure with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the hydroxyl and ethanone functionalities. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as reagent mixing, reaction monitoring, and product purification through techniques like crystallization or chromatography. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2s)-2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethanone: Similar structure but with hydroxyl groups instead of methoxy groups.
(2s)-2-Hydroxy-1,2-bis(4-chlorophenyl)ethanone: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
170377-82-9 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
LRRQSCPPOIUNGX-HNNXBMFYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)C2=CC=C(C=C2)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


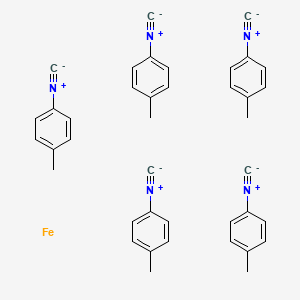

![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)
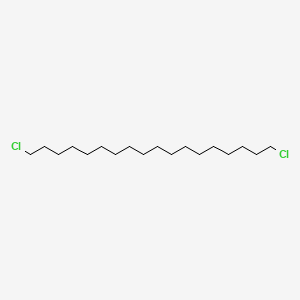
![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
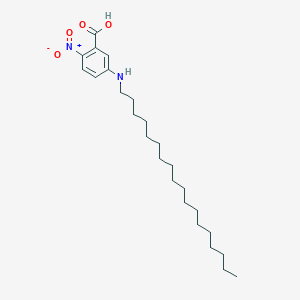
![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)

![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
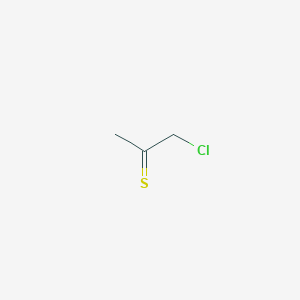
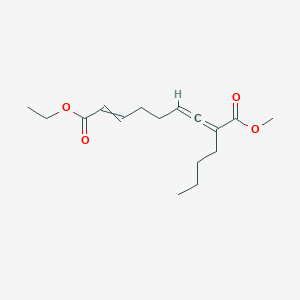
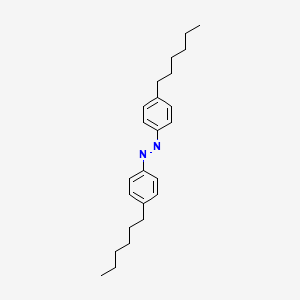
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
